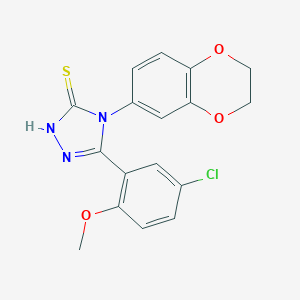![molecular formula C22H21N3O2 B357678 14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one CAS No. 899398-92-6](/img/structure/B357678.png)
14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique fusion of pyrimidine, furan, and quinoline rings, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-(phenacyloxy)pyrimidine-5-carbonitriles with suitable reagents can lead to the formation of the desired furo[2,3-b]pyrimidine system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and optimization of reaction conditions, are likely employed. Industrial-scale synthesis would also involve considerations for cost-effectiveness, scalability, and environmental impact.
化学反应分析
Types of Reactions
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
作用机制
The mechanism by which 3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one exerts its effects involves interactions with molecular targets and pathways. Its heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its binding affinity and molecular interactions are necessary to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
3H-furo[2,3-b]imidazo[4,5-f]quinolines: These compounds share a similar furoquinoline core and exhibit comparable biological activities.
3H-furo[2,3-b]pyrazolo[4,3-f]quinolines: Another class of compounds with a fused heterocyclic system, known for their antimicrobial properties.
Uniqueness
3-(3-phenylpropyl)-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one stands out due to its specific combination of pyrimidine, furan, and quinoline rings, which imparts unique chemical and biological properties
属性
CAS 编号 |
899398-92-6 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4g/mol |
IUPAC 名称 |
14-(3-phenylpropyl)-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C22H21N3O2/c26-22-20-19(17-13-16-10-4-5-11-18(16)24-21(17)27-20)23-14-25(22)12-6-9-15-7-2-1-3-8-15/h1-3,7-8,13-14H,4-6,9-12H2 |
InChI 键 |
DXQJBFHFTJDPBL-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5 |
规范 SMILES |
C1CCC2=NC3=C(C=C2C1)C4=C(O3)C(=O)N(C=N4)CCCC5=CC=CC=C5 |
溶解度 |
1.3 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5,5-dimethyl-15-oxo-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)-N-(4-methylphenyl)acetamide](/img/structure/B357595.png)

![3-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B357602.png)
![N-(3-Methoxypropyl)-4,4-dimethyl-8-propyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B357603.png)
![N-(3-methoxypropyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B357604.png)
![4-chlorophenyl {8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}methyl ether](/img/structure/B357609.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-8-yl)acetamide](/img/structure/B357612.png)
![1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B357613.png)
![2-amino-1-(3,4-dimethylphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357614.png)
![methyl 4-methoxy-3-[(13-methoxy-2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11(16),12,14-pentaen-17-yl)methyl]benzoate](/img/structure/B357615.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(3-methoxyanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B357616.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B357622.png)
![6-Imino-2-oxo-7-(3-propan-2-yloxypropyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B357623.png)
![2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B357624.png)
